molecular formula C14H13BrClNO3S B5219586 3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide

3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide

Cat. No. B5219586
M. Wt: 390.7 g/mol
InChI Key: PHEXSTMDZHMHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCBM, and it is a sulfonamide derivative that has shown promising results in scientific research.

Scientific Research Applications

BCBM has been extensively studied for its potential applications in various scientific fields. It has been reported to have antibacterial, antifungal, and antitumor properties. BCBM has been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been reported to inhibit the growth of various fungal strains such as Candida albicans and Aspergillus niger. In addition, BCBM has been shown to have antitumor activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of BCBM is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. In addition, BCBM has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
BCBM has been shown to have minimal toxicity in animal models. It has been reported to have no significant effects on liver and kidney function, hematological parameters, or body weight. In addition, BCBM has been shown to have no significant effects on glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

BCBM has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown promising results in various scientific research applications. However, BCBM has some limitations. It has limited solubility in water, which can make it challenging to work with in some experiments. In addition, more research is needed to fully understand the mechanism of action of BCBM and its potential applications in various scientific fields.

Future Directions

There are several future directions for the research on BCBM. One potential direction is to investigate its potential applications in the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential applications in cancer therapy. In addition, more research is needed to fully understand the mechanism of action of BCBM and to optimize its synthesis method for maximum yield and purity.
Conclusion:
In conclusion, BCBM is a sulfonamide derivative that has shown promising results in various scientific research applications. Its synthesis method has been optimized for maximum yield and purity, and it has been shown to have antibacterial, antifungal, and antitumor properties. More research is needed to fully understand the mechanism of action of BCBM and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of BCBM involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with bromine to obtain 3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide. This synthesis method has been reported in various scientific journals and has been optimized for maximum yield and purity.

properties

IUPAC Name

3-bromo-N-[(4-chlorophenyl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3S/c1-20-14-7-6-12(8-13(14)15)21(18,19)17-9-10-2-4-11(16)5-3-10/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEXSTMDZHMHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide

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